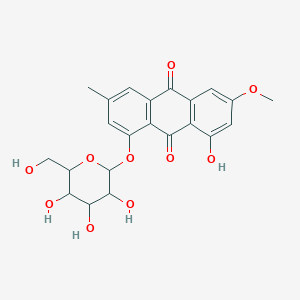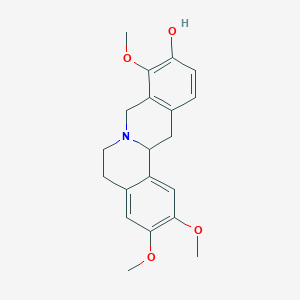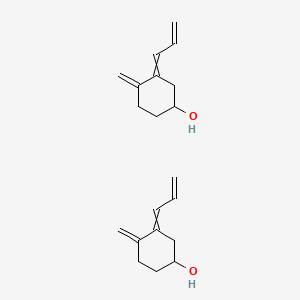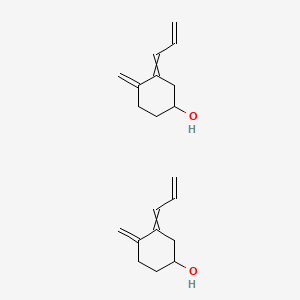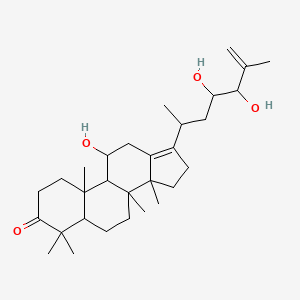![molecular formula C12H20N2O7 B13391985 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid](/img/structure/B13391985.png)
2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid is a carboxylic acid derivative of the amino acid L-alanine. This compound is utilized in various scientific research applications due to its unique chemical structure and properties. It plays a significant role in many biochemical pathways and is often used in studies related to biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid typically involves the reaction of L-alanine with specific reagents under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
L-alanine: A simple amino acid that serves as a precursor to 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid.
Glutamic acid: Another amino acid with a similar carboxylic acid functional group.
Aspartic acid: An amino acid with a similar structure but different side chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and its role in various biochemical pathways. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Propiedades
IUPAC Name |
2-[(1-carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWCSGMXAVYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide](/img/structure/B13391915.png)
![4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one](/img/structure/B13391917.png)

![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13391949.png)
![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)

![2-[[2-[[2-[[2-[[2-[(1-acetylpyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B13391964.png)
